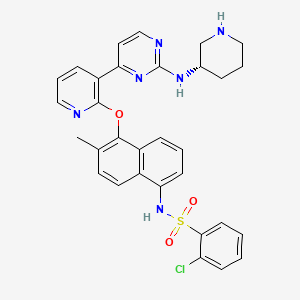

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide

Übersicht

Beschreibung

Es hemmt allosterisch die Ribonuklease-Aktivität von IRE1α mit einem Hemmkonzentrationswert 50 (IC50) von 5,9 Nanomolar . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Entfaltungsproteinantwort und ihre Auswirkungen auf verschiedene Krankheiten zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AMG-18 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung verschiedener organischer Reagenzien und Katalysatoren beinhaltet, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für AMG-18 sind im öffentlichen Bereich nicht weit verbreitet. Die Verbindung wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

AMG-18 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus AMG-18, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus AMG-18, was zu reduzierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu oxidierten Derivaten mit zusätzlichen Sauerstoffatomen führen, während Reduktion zu reduzierten Derivaten mit zusätzlichen Wasserstoffatomen führen kann .

Wissenschaftliche Forschungsanwendungen

AMG-18 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird verwendet, um die chemischen Eigenschaften und Reaktionen von IRE1α-Inhibitoren zu untersuchen.

Biologie: Wird verwendet, um die Rolle von IRE1α bei zellulären Stressantworten und ihre Auswirkungen auf Krankheiten wie Diabetes und Krebs zu untersuchen.

Medizin: Wird als potenzielles Therapeutikum für Krankheiten untersucht, die mit endoplasmatischem Retikulumstress und Entfaltungsproteinantwort zusammenhängen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf IRE1α abzielen

Wirkmechanismus

AMG-18 entfaltet seine Wirkung durch allosterische Hemmung der Ribonuklease-Aktivität von IRE1α. Diese Hemmung verhindert das Spleißen von X-Box-Bindungsprotein 1 (XBP1) messenger RNA, wodurch die Entfaltungsproteinantwort reduziert wird. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört der IRE1α-XBP1-Signalweg, der eine entscheidende Rolle bei zellulären Stressantworten spielt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AMG-18 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for AMG-18 are not widely available in the public domain. The compound is typically produced in specialized laboratories under controlled conditions to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

AMG-18 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from AMG-18, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from AMG-18, resulting in reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield reduced derivatives with additional hydrogen atoms .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Research has indicated that Kira8 can induce apoptosis in cancer cells by disrupting the survival signals mediated by IRE1α. In particular, studies have shown that targeting the IRE1α pathway can enhance the efficacy of existing chemotherapeutic agents:

- Case Study : A study published in Nature Communications demonstrated that Kira8 sensitized breast cancer cells to chemotherapy by promoting apoptosis through IRE1α inhibition .

Neurodegenerative Diseases

Kira8 has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s. The inhibition of IRE1α may help reduce neuroinflammation and apoptotic signaling pathways activated during disease progression:

- Case Study : Research highlighted in Molecular Neurodegeneration suggests that Kira8 could mitigate neuronal cell death in models of Alzheimer’s disease by restoring ER homeostasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Kira8 is crucial for optimizing its efficacy and reducing potential side effects. The compound's complex structure allows for various modifications that can enhance its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Altering the piperidine moiety | Increases binding affinity to IRE1α |

| Modifying the naphthalene ring | Enhances selectivity against off-target proteins |

Wirkmechanismus

AMG-18 exerts its effects by allosterically inhibiting the ribonuclease activity of IRE1α. This inhibition prevents the splicing of X-box binding protein 1 (XBP1) messenger RNA, thereby reducing the unfolded protein response. The molecular targets and pathways involved include the IRE1α-XBP1 signaling pathway, which plays a crucial role in cellular stress responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

KIRA6: Ein weiterer IRE1α-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz und Selektivität.

G-1749: Ein strukturelles Analogon von AMG-18 mit ähnlichen hemmenden Wirkungen auf IRE1α.

Einzigartigkeit

AMG-18 ist aufgrund seiner hohen Selektivität und Potenz als IRE1α-Inhibitor einzigartig. Seine Fähigkeit, die Ribonuklease-Aktivität von IRE1α allosterisch mit einem niedrigen IC50-Wert zu hemmen, macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .

Biologische Aktivität

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide, with CAS No. 1630086-20-2, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

The molecular formula of this compound is , with a molecular weight of 601.12 g/mol. Its structure incorporates multiple pharmacologically relevant moieties, including a piperidine ring and a pyrimidine derivative, which are known for their biological significance.

Antimicrobial Activity

Research indicates that compounds with pyrimidine and piperidine structures often exhibit significant antimicrobial properties. For example, derivatives of pyrimidine have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as chlorine in this compound, may enhance its antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N-Dimethyl-4-phenylpyrimidine | S. aureus | 66 µM |

| 5-{1-[4-chlorophenyl)sulfonyl... | E. coli, P. aeruginosa | Moderate to high activity |

| (S)-2-Chloro-N-(6-methyl...) | TBD | TBD |

Anticancer Activity

The compound's structure suggests potential anticancer properties as well. Studies on related sulfonamide derivatives have demonstrated their ability to inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cell proliferation . The presence of the sulfonamide group is particularly noteworthy as it has been associated with anticancer activity in several studies.

Case Study: Anticancer Effects

A study investigating the effects of similar sulfonamide compounds on cancer cell lines revealed that they could induce apoptosis and inhibit cell cycle progression in human cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation . This suggests that (S)-2-Chloro-N-(6-methyl...) may exhibit similar effects, warranting further investigation.

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-Chloro-N-(6-methyl...) can be better understood through SAR studies. These studies reveal that modifications to the core structure significantly affect biological potency. For instance, the introduction of hydrophobic substituents at strategic positions has been shown to enhance antibacterial activity .

Table 2: Structure Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine at position 2 | Increases lipophilicity |

| Piperidine substitution | Enhances binding affinity |

| Naphthalene moiety | Improves overall bioactivity |

Eigenschaften

IUPAC Name |

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWUCMFVDXDRDE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019271 | |

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630086-20-2 | |

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.